molecular formula C29H48O3 B587761 (3alpha)-7-Hydroxycholest-5-en-3-yl acetate CAS No. 17974-77-5

(3alpha)-7-Hydroxycholest-5-en-3-yl acetate

Cat. No.: B587761
CAS No.: 17974-77-5
M. Wt: 444.7
InChI Key: QRSNTERZEKNKIZ-UAQNQREASA-N
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Description

(3alpha)-7-Hydroxycholest-5-en-3-yl acetate is a steroidal compound derived from cholesterol. It is characterized by the presence of a hydroxyl group at the 7th position and an acetate group at the 3rd position on the cholest-5-ene backbone. This compound is of interest due to its potential biological activities and its role as an intermediate in the synthesis of other bioactive steroids.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3alpha)-7-Hydroxycholest-5-en-3-yl acetate typically involves the selective hydroxylation of cholesterol followed by acetylation. One common method includes:

    Hydroxylation: Cholesterol is subjected to hydroxylation using a suitable oxidizing agent such as osmium tetroxide (OsO4) or selenium dioxide (SeO2) to introduce the hydroxyl group at the 7th position.

    Acetylation: The hydroxylated product is then acetylated using acetic anhydride in the presence of a base like pyridine to yield this compound.

Industrial Production Methods: Industrial production of this compound may involve biotransformation processes using microbial enzymes to achieve regioselective hydroxylation, followed by chemical acetylation. This approach can be more environmentally friendly and cost-effective compared to purely chemical synthesis.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form ketones or carboxylic acids.

    Reduction: The compound can be reduced to form various alcohol derivatives.

    Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like chromium trioxide (CrO3) or potassium permanganate (KMnO4) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: Formation of 7-keto derivatives or 7-carboxylic acids.

    Reduction: Formation of 7-hydroxy derivatives.

    Substitution: Formation of 3-substituted derivatives.

Scientific Research Applications

Chemistry: (3alpha)-7-Hydroxycholest-5-en-3-yl acetate is used as an intermediate in the synthesis of various steroidal compounds, including hormones and pharmaceuticals.

Biology: In biological research, this compound is studied for its potential role in modulating cholesterol metabolism and its effects on cellular processes.

Medicine: The compound has potential therapeutic applications due to its structural similarity to bioactive steroids. It may be investigated for its anti-inflammatory, anti-cancer, or cholesterol-lowering properties.

Industry: In the industrial sector, this compound can be used in the production of steroid-based drugs and as a precursor for the synthesis of other valuable steroidal compounds.

Mechanism of Action

The mechanism of action of (3alpha)-7-Hydroxycholest-5-en-3-yl acetate involves its interaction with specific molecular targets such as enzymes involved in cholesterol metabolism. It may inhibit or activate these enzymes, leading to changes in cholesterol levels and other downstream effects. The exact pathways and molecular targets are still under investigation, but its structural similarity to other bioactive steroids suggests it may interact with steroid hormone receptors or enzymes.

Comparison with Similar Compounds

    Cholesterol: The parent compound from which (3alpha)-7-Hydroxycholest-5-en-3-yl acetate is derived.

    7-Ketocholesterol: An oxidized derivative of cholesterol with a ketone group at the 7th position.

    Cholesteryl acetate: A similar compound with an acetate group at the 3rd position but lacking the hydroxyl group at the 7th position.

Uniqueness: this compound is unique due to the presence of both the hydroxyl group at the 7th position and the acetate group at the 3rd position. This dual functionalization imparts distinct chemical and biological properties, making it a valuable intermediate in steroid synthesis and a compound of interest in various research fields.

Properties

IUPAC Name

[(3R,7R,8S,9S,10R,13R,14S,17R)-7-hydroxy-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H48O3/c1-18(2)8-7-9-19(3)23-10-11-24-27-25(13-15-29(23,24)6)28(5)14-12-22(32-20(4)30)16-21(28)17-26(27)31/h17-19,22-27,31H,7-16H2,1-6H3/t19-,22-,23-,24+,25+,26+,27+,28+,29-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRSNTERZEKNKIZ-UAQNQREASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2C(C=C4C3(CCC(C4)OC(=O)C)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@H](C=C4[C@@]3(CC[C@H](C4)OC(=O)C)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H48O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80857716
Record name (3alpha)-7-Hydroxycholest-5-en-3-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80857716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

444.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17974-77-5
Record name (3alpha)-7-Hydroxycholest-5-en-3-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80857716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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